molecular formula C14H24N4O3S2 B2927226 N,N-dimethyl-4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-sulfonamide CAS No. 2034357-64-5

N,N-dimethyl-4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-sulfonamide

Cat. No. B2927226
CAS RN: 2034357-64-5
M. Wt: 360.49
InChI Key: OTOPQMHBTWWHNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for DTUP are not available, thiophene derivatives, which are part of DTUP’s structure, have been synthesized using various strategies . These include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been synthesized for their inhibitory activity against carbonic anhydrases, enzymes critical in various physiological processes. For example, a study by Congiu et al. (2015) synthesized sulfamates incorporating piperazinyl-ureido moieties, demonstrating inhibition against human carbonic anhydrase isoforms with potential anticancer applications due to their low nanomolar inhibitory constants against tumor-associated isoforms (Congiu et al., 2015).

Antibacterial Activity

Sulfonamido moieties have been utilized to synthesize new heterocyclic compounds with significant antibacterial properties. Azab et al. (2013) reported the synthesis and antibacterial evaluation of novel compounds containing a sulfonamido moiety, highlighting their potential as antibacterial agents against various bacterial strains (Azab et al., 2013).

Antiviral Study

Sulfonamide and urea derivatives have been synthesized for their antiviral activity. A study by Selvakumar et al. (2018) on the synthesis of morpholine substituted sulfonamide and urea derivatives found that one of the sulfonamide derivatives showed significantly higher antiviral activity against an avian paramyxovirus than a commercial antiviral drug (Selvakumar et al., 2018).

Antiproliferative Agents

Research by Bashandy et al. (2014) involved the design and synthesis of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. Some synthesized sulfonamides showed higher antiproliferative activity against human breast cancer cell lines compared to doxorubicin, a standard chemotherapy drug (Bashandy et al., 2014).

Crystal Engineering

The structural and molecular design aspects of sulfonamides have also been explored in crystal engineering to understand and manipulate the crystal packing and properties of these compounds. A study by Paisner et al. (2010) detailed the crystallographic characterization of bis-thiourea derivatives, elucidating conserved hydrogen bonding patterns and providing insights into molecular assemblies (Paisner et al., 2010).

properties

IUPAC Name

1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3S2/c1-17(2)23(20,21)18-7-5-12(6-8-18)10-15-14(19)16-11-13-4-3-9-22-13/h3-4,9,12H,5-8,10-11H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOPQMHBTWWHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-sulfonamide

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